

An In-depth Technical Guide to (S)-Propane-1,2-diamine Sulfate

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Compound of Interest

Compound Name: (S)-Propane-1,2-diamine sulfate

Cat. No.: B150681

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CAS Number: 136370-46-2

This technical guide provides a comprehensive overview of **(S)-Propane-1,2-diamine sulfate**, a chiral compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, and presents available safety and toxicological data.

Chemical Identity and Physical Properties

(S)-Propane-1,2-diamine sulfate is the sulfuric acid salt of the (S)-enantiomer of propane-1,2-diamine. While detailed physical data for the sulfate salt is limited, the properties of the free diamine provide a useful reference. It is important to note that as a salt, **(S)-Propane-1,2-diamine sulfate** is expected to be a solid at room temperature with a high melting point and greater water solubility than its free base form.

Table 1: Physicochemical Properties

Property	(S)-Propane-1,2-diamine Sulfate	(S)-Propane-1,2-diamine (Free Base)
CAS Number	136370-46-2 [1]	15967-72-3
Molecular Formula	C ₃ H ₁₂ N ₂ O ₄ S [1]	C ₃ H ₁₀ N ₂
Molecular Weight	172.2 g/mol [1]	74.13 g/mol [2]
Physical State	Presumed solid	Colorless liquid [3]
Boiling Point	388.9°C at 760 mmHg	119-122°C
Melting Point	Not available	-37°C
Flash Point	189°C	33°C [4]
Solubility	Not available (expected to be water-soluble)	Soluble in water, ethanol, and chloroform; insoluble in ether and benzene.
Density	Not available	0.87 g/mL at 25°C

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **(S)-Propane-1,2-diamine sulfate** involves two key stages: the synthesis of racemic propane-1,2-diamine and the subsequent chiral resolution to isolate the (S)-enantiomer, followed by salt formation.

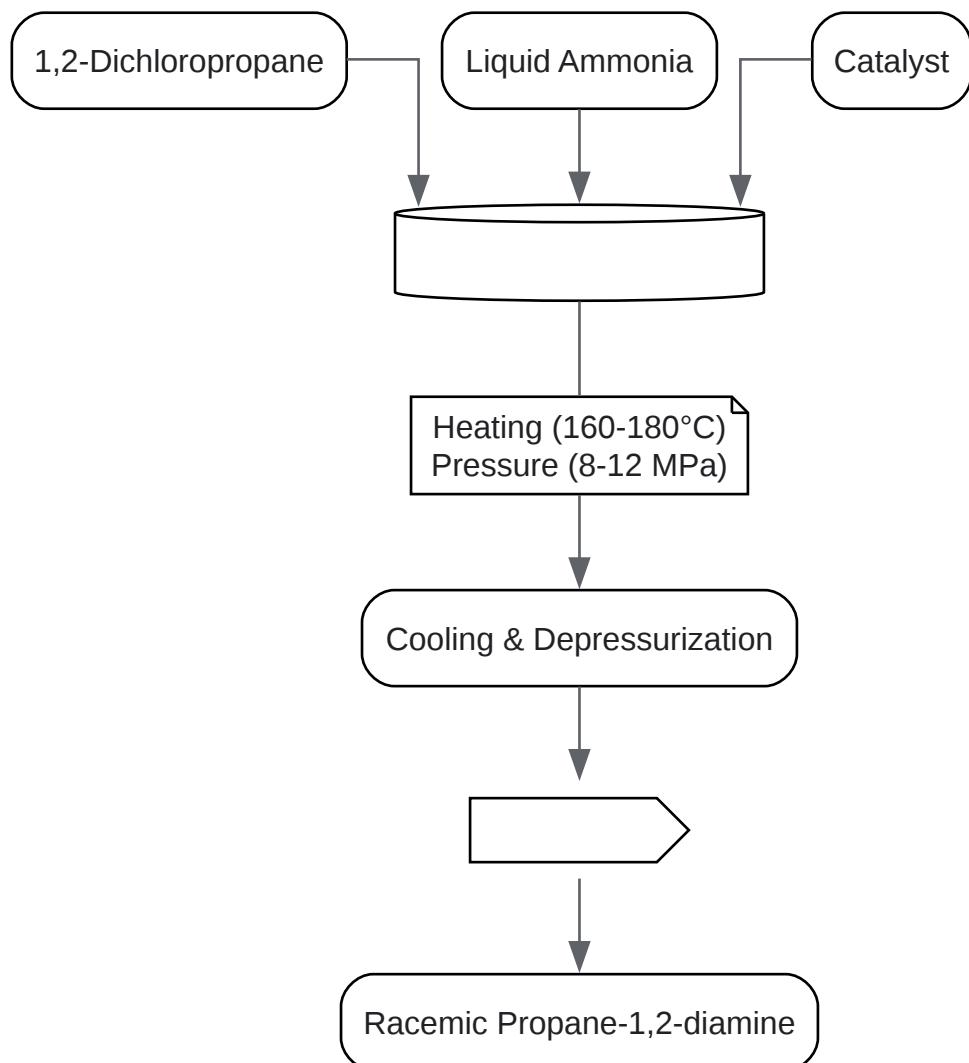
Synthesis of Racemic Propane-1,2-diamine

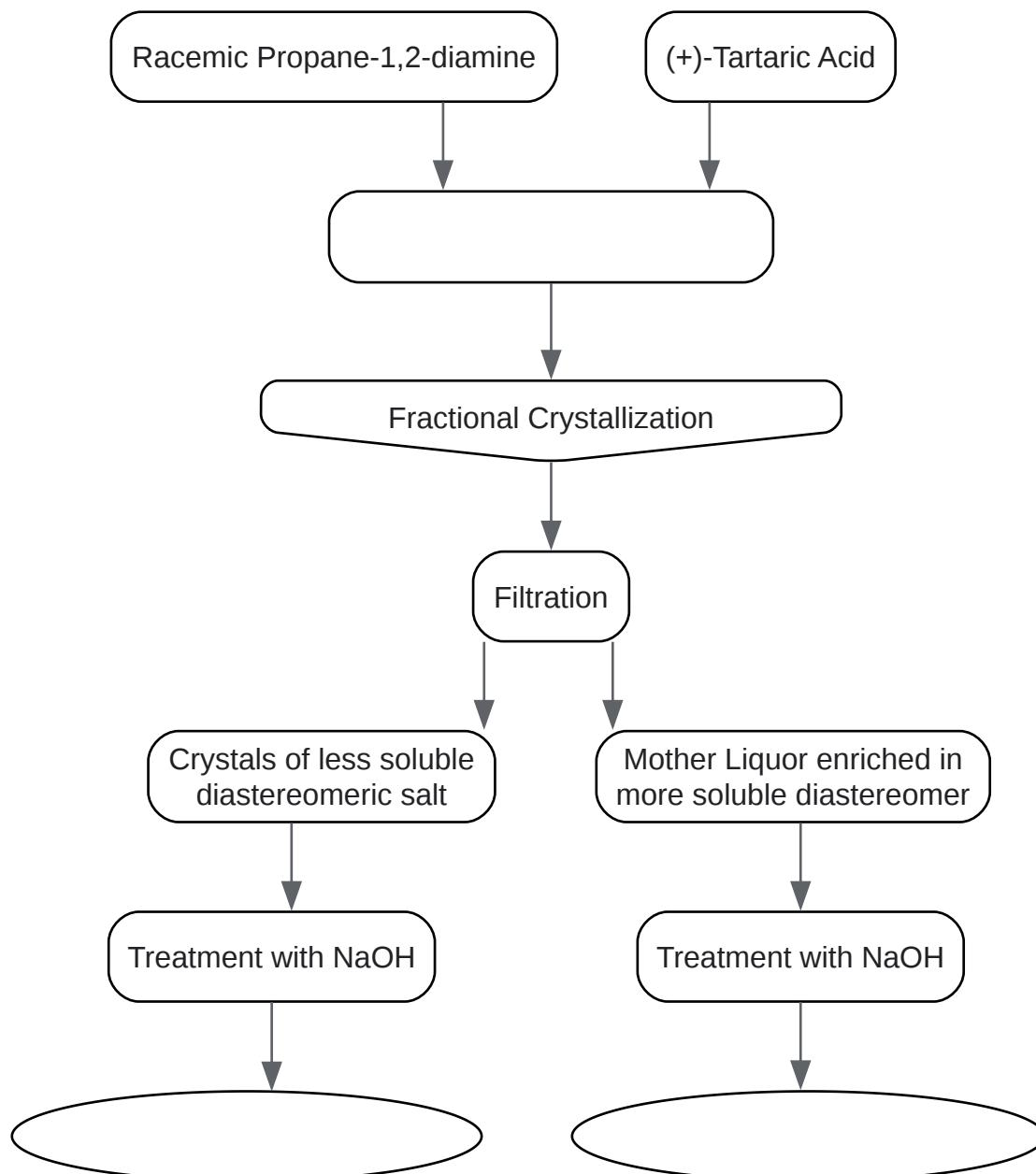
A common industrial method for the synthesis of racemic propane-1,2-diamine is the ammonolysis of 1,2-dichloropropane.

Experimental Protocol: Ammonolysis of 1,2-Dichloropropane

- Reaction Setup: A high-pressure reactor is charged with 1,2-dichloropropane, water, liquid ammonia, and a suitable catalyst (e.g., a copper-cobalt oxide catalyst).[\[5\]](#)
- Reaction Conditions: The reactor is heated to a temperature of 160-180°C and pressurized to 8-12 MPa. The reaction is maintained under these conditions for 4-5 hours.[\[5\]](#)

- Work-up: After the reaction is complete, the reactor is cooled to 20-25°C, and the excess ammonia is vented.
- Purification: The resulting mixture containing propane-1,2-diamine is purified by rectification to yield the final product.[\[5\]](#)





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